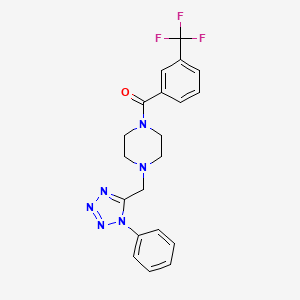

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a phenyl group, a tetrazole group, a piperazine ring, and a trifluoromethyl group . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo cycloaddition reactions . Piperazines can act as bases and are often used in the formation of amides and ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tetrazoles are generally stable compounds that are resistant to reduction and hydrolysis . Piperazines are generally soluble in water and have a high boiling point due to the presence of nitrogen .Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Material Chemistry

1,2,3-triazoles, which are similar to tetrazoles, have found broad applications in material chemistry . They have high chemical stability and strong dipole moment, which make them suitable for various applications in this field .

Supramolecular Chemistry

1,2,3-triazoles also have applications in supramolecular chemistry due to their planar structure and ability to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules . This is useful in various biological research and applications.

Chemical Biology

1,2,3-triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques, tools, and methods to the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used in biological research to visualize cells and tissues using fluorescence .

High-Performance Energetic Material

Tetrazoles and their derivatives have been studied for their potential as high-performance energetic materials .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c21-20(22,23)16-6-4-5-15(13-16)19(30)28-11-9-27(10-12-28)14-18-24-25-26-29(18)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCWPDVJLLCDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)

![5-Bromo-N-butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2676304.png)

![2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2676305.png)

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)

![8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2676312.png)

![4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2676315.png)

![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)